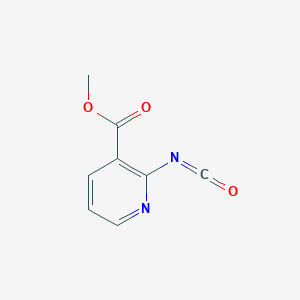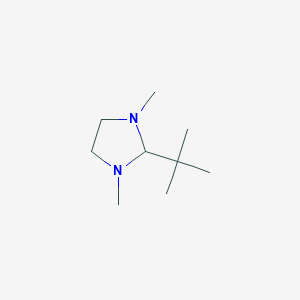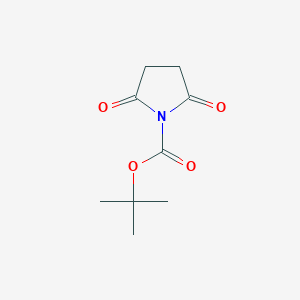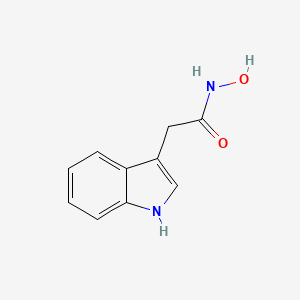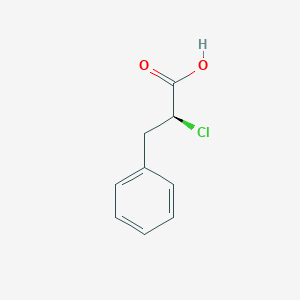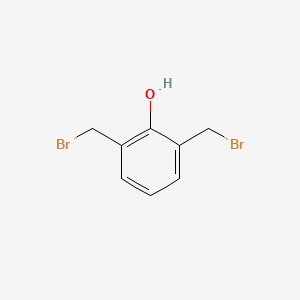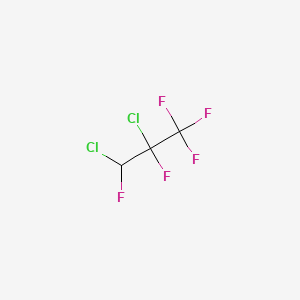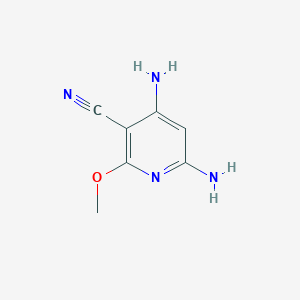
1-Chloro-1,1,2,2-tetrafluoropropane
Overview
Description
1-Chloro-1,1,2,2-tetrafluoropropane is a trifluoromethyl compound . It has a molecular formula of CHClF and an average mass of 150.503 Da .
Molecular Structure Analysis
The molecular structure of 1-Chloro-1,1,2,2-tetrafluoropropane consists of a carbon backbone with one chlorine and four fluorine atoms attached . The exact spatial arrangement of these atoms could not be found in the available resources.Physical And Chemical Properties Analysis
1-Chloro-1,1,2,2-tetrafluoropropane has a density of 1.351g/cm3 . It has a boiling point of 18ºC at 760mmHg . The molecular weight is 150.50300 .Scientific Research Applications
Synthetic and Structural Aspects in Organic Chemistry
- 1-Chloro-1,1,2,2-tetrafluoropropane and related organofluorine compounds are central to research focused on the synthesis and structural characterization of organic molecules. Electrophilic fluorination, a key area in this domain, uses reagents like 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor), demonstrating the compound's importance in introducing fluorine into organic structures (Singh & Shreeve, 2004).
Electrochemical Applications
- The compound's derivatives, like fluorinated solvents, have shown potential in enhancing the electrochemical performance of lithium-ion batteries. For instance, electrolytes based on fluorinated 3-(1,1,2,2-tetrafluoroethoxy)-1,1,2,2-tetrafluoropropane have demonstrated improvements in oxidation potential and the formation of a stable SEI layer on cathodes (Luo et al., 2016).
Atmospheric and Environmental Studies
- Research into the atmospheric chemistry of similar fluorinated compounds, such as 1,1,1,2-tetrafluoroethane, provides insights into their potential environmental impacts, especially concerning ozone depletion and global warming. This has implications for the use and regulation of fluorinated hydrocarbons (Anderson, 1981).
Catalysis and Reaction Mechanisms
- Studies on catalytic processes involving 1-Chloro-1,1,2,2-tetrafluoropropane derivatives reveal insights into reaction mechanisms and catalytic efficiencies. For example, research on fluorination and chlorination kinetics of similar compounds highlights the underlying processes and potential for industrial synthesis (Coulson, 1993).
Material Science and Engineering
- The thermal and physical properties of compounds like cis
- Pharmaceutical and Medicinal Chemistry
- While direct research on 1-Chloro-1,1,2,2
Physical Chemistry and Molecular Structure Analysis
- The molecular structure of fluorinated compounds like 1-Chloro-1,1,2,2-tetrafluoropropane and its analogs has been a subject of study to understand interatomic distances, bond angles, and stereochemistry. Such research provides foundational knowledge for applications in various fields of chemistry and material science (Iwasaki, Nagase, & Kojima, 1957).
Chemical Engineering and Industrial Processes
- The compound's derivatives are used in industrial processes, such as in the catalytic synthesis of other fluorinated compounds. Understanding the reaction conditions and kinetics of such processes is crucial for optimizing industrial production and developing more efficient and environmentally friendly methods (Mao et al., 2014).
Safety and Hazards
properties
IUPAC Name |
1-chloro-1,1,2,2-tetrafluoropropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClF4/c1-2(5,6)3(4,7)8/h1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCISWTVFIKMCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)Cl)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClF4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073904 | |
| Record name | 1-Chloro-1,1,2,2-tetrafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
421-75-0 | |
| Record name | Propane, 1-chloro-1,1,2,2-tetrafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-1,1,2,2-tetrafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]propanoate](/img/structure/B3352028.png)
